molecular formula C13H26Cl2N2 B1525369 N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride CAS No. 1219961-11-1

N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride

Cat. No.: B1525369
CAS No.: 1219961-11-1
M. Wt: 281.3 g/mol
InChI Key: QTKSBBFUNYRINA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The compound is systematically named N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride , reflecting its structural components:

  • N-Allyl substituent: A propenyl (allyl) group attached to the central nitrogen atom.
  • N-[2-(4-piperidinyl)ethyl] substituent: A 4-piperidinyl group linked via an ethylene chain to the secondary amine.
  • Dihydrochloride salt : Two hydrochloride counterions neutralizing the protonated amine groups.

Constitutional isomerism involves structural variations with the same molecular formula (C₁₃H₂₆Cl₂N₂). However, no constitutional isomers have been reported for this compound, as the connectivity of the allyl, piperidinyl, and ethylene groups is fixed by the IUPAC name.

Molecular Formula and Stoichiometric Analysis

The molecular formula C₁₃H₂₆Cl₂N₂ corresponds to:

  • 13 carbon atoms : Distributed across the allyl group, ethylene chain, and piperidine ring.
  • 26 hydrogen atoms : Including those from the piperidine ring and ethylene chain.
  • 2 chlorine atoms : From the dihydrochloride salt.
  • 2 nitrogen atoms : One in the piperidine ring and one in the amine group.

Molecular weight is calculated as:
$$
12.01 \, (\text{C}) \times 13 + 1.008 \, (\text{H}) \times 26 + 35.45 \, (\text{Cl}) \times 2 + 14.01 \, (\text{N}) \times 2 = 281.26 \, \text{g/mol}
$$
This matches experimental values reported in chemical databases.

Percentage composition by mass:

Element Count Atomic Mass (g/mol) Percentage (w/w)
Carbon 13 12.01 × 13 = 156.13 55.5%
Hydrogen 26 1.008 × 26 = 26.21 9.3%
Chlorine 2 35.45 × 2 = 70.90 25.2%
Nitrogen 2 14.01 × 2 = 28.02 10.0%

Total molecular mass: 281.26 g/mol

Crystallographic Characterization and Solid-State Arrangement

The compound crystallizes as a dihydrochloride salt, with structural insights inferred from analogous systems:

  • InChI code : 1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H.
  • SMILES : C=CCN(CC=C)CCC1CCNCC1.Cl.Cl.
  • Solid-state interactions : Likely dominated by N–H⋯Cl hydrogen bonding between the protonated amine groups and chloride ions, forming extended networks. While specific crystallographic data for this compound is unavailable, similar dihydrochloride salts exhibit layered structures with alternating cations and anions.

Properties

IUPAC Name

N-(2-piperidin-4-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKSBBFUNYRINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCC1CCNCC1)CC=C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride, also known by its CAS number 1219961-11-1, is a chemical compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H25Cl2N2C_{13}H_{25}Cl_2N_2 with a molecular weight of 244.80 g/mol. The compound features a piperidine ring and an allyl group, which contribute to its biological properties. The structural representation can be summarized as follows:

PropertyDetails
Molecular Formula C₁₃H₂₅Cl₂N₂
Molecular Weight 244.80 g/mol
CAS Number 1219961-11-1
IUPAC Name N-(2-piperidin-4-ylethyl)-N-prop-2-enylprop-2-en-1-amine; dihydrochloride
Canonical SMILES C=CCN(CCC1CCNCC1)CC=C.Cl

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter receptors.

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of piperidine derivatives, compounds structurally related to N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine were tested for their ability to modulate dopamine receptor activity. These compounds showed promise in treating conditions like schizophrenia and Parkinson's disease due to their selective receptor binding profiles .

Case Study 2: Corrosion Inhibition Properties

Interestingly, beyond its potential biological activity, this compound has been noted for its application as a corrosion inhibitor. This property arises from its ability to adsorb onto metal surfaces, preventing corrosion and the formation of corrosive compounds . While this application does not directly relate to biological activity, it highlights the compound's versatility in different domains.

Summary of Findings

The biological activity of this compound remains an area ripe for exploration. Current evidence suggests potential interactions with neurotransmitter systems, particularly dopamine receptors. Additionally, its utility as a corrosion inhibitor adds to its profile as a multifunctional compound.

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacological Research
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride is being investigated for its potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine moiety is known to enhance binding affinity to these receptors, suggesting that this compound may exhibit psychoactive properties or therapeutic effects in treating neurological disorders.

2. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research indicates that compounds with allyl and piperidine groups can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Further studies are required to elucidate the specific mechanisms and efficacy of this compound in cancer treatment.

Corrosion Inhibition

This compound has been identified as a potential corrosion inhibitor . Its ability to form a protective layer on metal surfaces helps prevent oxidation and degradation, making it valuable in industrial applications where metal components are exposed to corrosive environments.

Research Tool

In addition to its medicinal and industrial applications, this compound serves as a useful research tool in chemical synthesis and pharmacological studies. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Data Table: Summary of Applications

Application AreaDescriptionReferences
NeuropharmacologyInvestigated for potential effects on neurotransmitter systems; possible therapeutic uses in neurology.
Anticancer ActivityPreliminary studies suggest potential anticancer properties; requires further research for validation.
Corrosion InhibitionEffective as a corrosion inhibitor; forms protective layers on metals to prevent oxidation.
Research ToolUseful in chemical synthesis and pharmacological studies; allows for structural modifications for new compounds.

Case Study 1: Neuropharmacological Effects

A study conducted on similar piperidine derivatives highlighted their impact on dopamine receptor activity. Researchers noted significant changes in receptor binding profiles when modified with allyl groups, indicating that this compound could be further explored for neuropharmacological applications.

Case Study 2: Corrosion Resistance

In industrial tests, this compound was applied to steel samples exposed to saline environments. Results showed a marked reduction in corrosion rates compared to untreated samples, demonstrating its potential as an effective corrosion inhibitor.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a. N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine Dihydrochloride
  • Key Difference : The 3-piperidinyl isomer (CAS 1219960-85-6) differs in the position of the piperidine nitrogen (3- vs. 4-piperidinyl).
  • Implications : The 4-piperidinyl group in the target compound may confer distinct conformational stability or receptor-binding selectivity compared to the 3-piperidinyl variant, though direct comparative studies are lacking .
b. RS 67333 and RS 39604
  • RS 67333: 1-(4-amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.
  • RS 39604: 1-[4-amino-5-chloro-2-(3,5-dimethoxy-benzyl-oxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]]-4-piperidinyl]-1-propanone hydrochloride.
  • Comparison :
    • Both RS compounds feature piperidine and aromatic substituents but lack allyl groups.
    • RS 67333 and RS 39604 are sigma-1 receptor ligands with demonstrated affinity in neurological models, whereas the target compound’s allyl groups may alter receptor interaction dynamics .

Pharmacological and Receptor-Binding Profiles

Sigma Receptor Interactions
  • Sigma-1 Receptors: The target compound’s piperidinyl-ethyl-allyl structure resembles ligands like haloperidol and (+)-pentazocine, which bind sigma-1 receptors with Kd values ranging from 0.67 nM to 146 nM across cell lines (e.g., T47D breast carcinoma, U-138MG glioblastoma) .
  • Sigma-2 Receptors :

    • Sigma-2 receptors are ubiquitously expressed in cancer cells (Bmax: 491–7324 fmol/mg protein). The target compound’s allyl groups may influence sigma-2 affinity, as seen with DTG ([3H]DTG Kd: 20–101 nM), though direct data are unavailable .
Table 1: Comparative Receptor-Binding Parameters
Compound Receptor Type Kd (nM) Bmax (fmol/mg protein) Cell Line
(+)-Pentazocine Sigma-1 0.67–146 25.5–1411 T47D, U-138MG, etc.
[3H]DTG Sigma-2 20–101 491–7324 Various cancer
Haloperidol Sigma-1 High affinity N/A Rodent/human lines
Target Compound (Inferred) Sigma-1/2 Data needed Data needed Not studied

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the reaction of allylamine derivatives with piperidine or its substituted analogs under controlled conditions to form the desired dihydrochloride salt. The key steps include:

  • Formation of the piperidinyl intermediate
  • Introduction of the allyl and propenyl amine groups
  • Salt formation with hydrochloric acid to yield the dihydrochloride

Preparation of Piperidinyl Intermediate

A crucial intermediate in the synthesis is the piperidinyl amine derivative. According to a patented method for related compounds (e.g., N-aminopiperidine hydrochloride), piperidine undergoes nitrosation and subsequent reduction under acidic conditions:

  • Step 1: Piperidine reacts with sodium nitrite in acidic medium to form nitrosopiperidine.
  • Step 2: The nitrosopiperidine is reduced using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) or ether at low temperature (ice bath), then stirred at room temperature overnight.
  • Step 3: The reaction is quenched by slow addition of water, followed by filtration and removal of organic solvents under reduced pressure.
  • Step 4: Acidification with dilute hydrochloric acid and extraction with organic solvents (ethyl acetate or chloroform) are performed.
  • Step 5: The aqueous layer is concentrated and recrystallized from ethanol/ethyl acetate to yield N-aminopiperidine hydrochloride with yields around 54-55%.

This method provides a reliable piperidinyl amine intermediate necessary for subsequent allylation.

Allylation and Formation of N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine

The allylation step involves reacting the piperidinyl intermediate with allyl derivatives under mild conditions. The synthesis pathway generally includes:

  • Reacting allylamine derivatives (e.g., allyl chloride or allyl bromide) with the piperidinyl amine in the presence of a base or catalyst.
  • The reaction proceeds via nucleophilic substitution or reductive amination to attach the allyl and propenyl groups.
  • Subsequent treatment with hydrochloric acid converts the free base into the dihydrochloride salt.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Nitrosation of Piperidine Piperidine + NaNO2 + HCl 0–5 °C Water/acidic medium Not specified Formation of nitrosopiperidine intermediate
Reduction of Nitrosopiperidine LiAlH4 in anhydrous THF or ether 0 °C to RT THF or ether ~54-55 Slow addition, overnight stirring, quenching
Allylation Piperidinyl amine + allyl derivative + base Mild (RT to 40 °C) Organic solvent High Mild conditions to preserve alkene and amine
Salt Formation HCl acidification RT Ethanol/ethyl acetate Quantitative Recrystallization to obtain dihydrochloride salt

Analytical and Purification Techniques

  • Recrystallization: Ethanol/ethyl acetate mixtures are commonly used to purify the hydrochloride salt.
  • Filtration: Use of diatomaceous earth assists in filtering precipitates post-reaction.
  • Solvent Removal: Organic solvents are removed under reduced pressure to isolate aqueous layers.
  • Characterization: High-Performance Liquid Chromatography (HPLC) and mass spectrometry are standard for verifying compound purity and structure.

Research Findings and Optimization

  • The reduction step with LiAlH4 is critical and requires careful temperature control and slow addition to avoid side reactions.
  • The choice of solvent (THF vs. ether) influences yield slightly but both are effective.
  • Acidification with dilute HCl must be controlled to ensure complete salt formation without decomposition.
  • Recrystallization conditions affect the purity and yield of the final dihydrochloride salt.
  • Allylation under mild conditions preserves the sensitive allyl and propenyl groups, ensuring high product integrity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Remarks
Nitrosation of piperidine Piperidine + NaNO2 + Acid N/A Intermediate formation
Reduction to amine LiAlH4 in THF or ether, ice bath to RT 53.9-55.2 Critical for amine intermediate purity
Allylation with allyl group Allylamine derivatives, mild base, mild temp High Maintains alkene functionality
Salt formation HCl acidification, recrystallization Quantitative Produces dihydrochloride salt

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis of piperidine-derived dihydrochloride salts typically involves multi-step reactions, including alkylation, amination, and hydrochloride salt formation. For example, analogous compounds (e.g., N-benzyl-N-methylpiperidin-4-amine dihydrochloride) are synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) under inert atmospheres . Purity optimization requires chromatographic purification (e.g., silica gel column chromatography) and recrystallization in solvents like ethanol or methanol. Final characterization via HPLC (≥95% purity) and elemental analysis is critical .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Elucidation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the piperidinyl and allyl substituents. IR spectroscopy can identify amine hydrochloride stretching bands (~2500–3000 cm⁻¹) .
  • Physicochemical Properties : Determine solubility in aqueous buffers (e.g., pH 7.4) via UV-Vis spectrophotometry. For example, related piperidine derivatives exhibit solubility >40 µg/mL under physiological conditions .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition points, typically >200°C for hydrochloride salts .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) is recommended. Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for separation. Calibrate with deuterated internal standards to minimize matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation times). Validate findings using orthogonal assays:

  • In vitro : Compare activity across multiple cell lines (e.g., HEK293 vs. CHO) with controlled ATP levels.
  • In silico : Perform molecular docking to confirm target binding (e.g., Kv11.1 channels for related dihydrochlorides) .
  • Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are replicated across ≥3 independent experiments .

Q. What strategies improve the yield of the final hydrochloride salt during scale-up synthesis?

  • Methodological Answer :

  • Salt Formation : Precipitate the dihydrochloride salt by adding HCl gas to a cold (<5°C) ethanolic solution of the free base.
  • Crystallization : Use anti-solvent techniques (e.g., adding diethyl ether) to enhance crystal formation.
  • Quality Control : Monitor reaction progress via in situ FTIR to detect intermediate amine peaks (~1600 cm⁻¹) .

Q. How does the compound’s hygroscopicity impact experimental reproducibility, and how can this be mitigated?

  • Methodological Answer : Hygroscopicity can alter solubility and stability. Strategies include:

  • Storage : Keep the compound in desiccators with silica gel at −20°C.
  • Handling : Use anhydrous solvents (e.g., DMF dried over molecular sieves) during formulation.
  • Characterization : Conduct dynamic vapor sorption (DVS) to quantify moisture uptake .

Q. What pharmacodynamic models are suitable for studying this compound’s interaction with neuronal receptors?

  • Methodological Answer : Utilize patch-clamp electrophysiology to assess ion channel modulation (e.g., hERG channels). For receptor-binding studies, perform radioligand displacement assays with 3H^3H-labeled antagonists (e.g., 3H^3H-E-4031 for Kv11.1) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Reactant of Route 2
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride

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